molecular formula C13H15N5O2S B2817471 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine CAS No. 1021135-11-4

2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine

Cat. No.: B2817471
CAS No.: 1021135-11-4
M. Wt: 305.36
InChI Key: AZNZWZSFOSTMET-UHFFFAOYSA-N
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Description

2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine is a chemical compound with the molecular formula C15H16N6O2S and a molecular weight of 305.36 g/mol This compound is known for its unique structure, which includes a pyrazine ring and a piperazine ring linked by a sulfonyl group

Scientific Research Applications

2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

    Biology: It is used in molecular docking studies to understand its interactions with various biological targets.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Preparation Methods

The synthesis of 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine involves its interaction with molecular targets such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrazine can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has a different core structure.

    Pyrazinamide: Although structurally different, pyrazinamide is another pyrazine derivative used in tuberculosis treatment.

The uniqueness of this compound lies in its specific sulfonyl-piperazine linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c19-21(20,12-2-1-3-14-10-12)18-8-6-17(7-9-18)13-11-15-4-5-16-13/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNZWZSFOSTMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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